Stemofuran E

Description

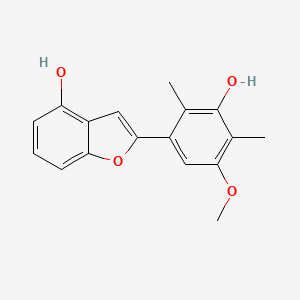

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16O4 |

|---|---|

Molecular Weight |

284.31 g/mol |

IUPAC Name |

2-(3-hydroxy-5-methoxy-2,4-dimethylphenyl)-1-benzofuran-4-ol |

InChI |

InChI=1S/C17H16O4/c1-9-11(7-15(20-3)10(2)17(9)19)16-8-12-13(18)5-4-6-14(12)21-16/h4-8,18-19H,1-3H3 |

InChI Key |

LWQZXNMQJHPTQF-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1C2=CC3=C(C=CC=C3O2)O)OC)C)O |

Canonical SMILES |

CC1=C(C(=C(C=C1C2=CC3=C(C=CC=C3O2)O)OC)C)O |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Stemofuran E

Botanical Sources and Distribution of Stemofuran E

The presence of this compound in the plant kingdom is highly specific, primarily linked to the Stemona genus.

Stemona Species as Primary Genera

The genus Stemona is the principal source of this compound and its structural analogs. frontiersin.org This genus encompasses approximately 25 to 30 species of perennial herbs and twining plants, which are predominantly distributed across Southeast Asia, extending to Australia. d-nb.info These plants are well-recognized in traditional medicine systems and have been a subject of extensive phytochemical investigation, leading to the discovery of a diverse array of compounds, including the characteristic Stemona alkaloids and various stilbenoids. frontiersin.orgd-nb.info

Specific Plant Parts for Isolation

Research has consistently shown that the roots are the primary plant part where this compound and related compounds are concentrated. acs.orgresearchgate.netnih.gov Specific species from which stilbenoids, including in some cases this compound, have been isolated from their root systems include:

Stemona aphylla : The roots of Stemona aphylla are a confirmed source from which this compound has been successfully isolated. acs.orgresearchgate.netnih.gov

Stemona collinsiae : While known for a high concentration of insecticidal alkaloids, the roots of this species are also a source of various stilbenoids. nih.gov

Stemona burkillii : Phytochemical studies on the root extracts of S. burkillii have led to the isolation of novel alkaloids and other compounds. nih.govuow.edu.au

Stemona pierrei : The roots of this species have yielded new phenylbenzofuran-type stilbenoids. nih.gov

Stemona tuberosa : This species is a well-known medicinal plant whose roots contain a complex mixture of alkaloids and other phytochemicals. frontiersin.orgnih.govnih.gov

Advanced Isolation and Purification Techniques

The process of isolating this compound from its natural botanical sources involves a multi-step approach, beginning with extraction and followed by sophisticated purification methods.

Solvent Extraction Methods

The initial step in isolating this compound from the plant material, typically the dried and ground roots, is solvent extraction. researchgate.netuow.edu.au This technique leverages the solubility of the target compound in a specific solvent to separate it from the solid plant matrix. youtube.comyoutube.com

Commonly used solvents for this purpose include:

Methanol (B129727) : Used in the extraction of stilbenoids from Stemona species. nih.gov

Ethanol (B145695) : Often used for the initial crude extraction from the roots of species like Stemona aphylla and Stemona burkillii. researchgate.netuow.edu.au In some procedures, a 95% ethanol solution is used for extraction over several days at room temperature. researchgate.netuow.edu.au For Stemona collinsiae, a 70% ethanol solution has been used with reflux extraction. nih.gov

Dichloromethane : This solvent is often used in the subsequent liquid-liquid partitioning of the crude extract to separate compounds based on their polarity. uow.edu.au

The following table summarizes the solvent extraction methods applied to various Stemona species for the isolation of stilbenoids and other compounds.

| Plant Species | Plant Part | Extraction Solvent(s) | Extraction Method |

| Stemona aphylla | Roots | 95% Ethanol | Maceration at room temperature |

| Stemona burkillii | Roots | 95% Ethanol | Maceration at room temperature |

| Stemona collinsiae | Roots | 70% Ethanol | Reflux Extraction |

| Stemona tuberosa | Roots | Ethanol | Reflux Extraction |

Chromatographic Separation Strategies

Following the initial extraction, the resulting crude extract contains a complex mixture of compounds. To isolate this compound in its pure form, various chromatographic techniques are essential. youtube.com Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. youtube.com

Silica (B1680970) Gel Column Chromatography : This is a fundamental purification step. silicycle.com The crude extract is loaded onto a column packed with silica gel, a polar stationary phase. youtube.com A solvent or a gradient of solvents (the mobile phase) is then passed through the column, and compounds are separated based on their polarity. Nonpolar compounds elute faster, while polar compounds are retained more strongly by the silica gel. youtube.comresearchgate.net This method is used to fractionate the crude extract into simpler mixtures.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For the final purification of this compound, preparative HPLC is a powerful and widely used technique. nih.govresearchgate.net It operates on the same principles as analytical HPLC but is designed to purify larger quantities of a compound. researchgate.net A common approach for natural products is reversed-phase HPLC, where the stationary phase (e.g., C18) is nonpolar, and the mobile phase is a polar solvent mixture, such as methanol and water. nih.govnih.gov This high-resolution technique is crucial for separating structurally similar compounds to yield pure this compound. rjptonline.org

Emerging and Sustainable Isolation Methodologies

The scientific community is increasingly focused on developing "green" extraction techniques that minimize the use of hazardous organic solvents and reduce environmental impact. ebi.ac.uk

Electrocoagulation (EC) : One such emerging technique is electrocoagulation. Research on the aerial parts of Stemona aphylla has demonstrated that EC can be an effective alternative to conventional solvent extraction for isolating Stemona alkaloids. researchgate.net This method significantly reduced the amount of organic solvents required. researchgate.net While this specific study focused on alkaloids from the aerial parts, the application of EC represents a potential sustainable approach that could be explored and adapted for the extraction of stilbenoids like this compound from the roots of Stemona species in the future.

Chemical Profiling and Bioassay-Guided Isolation of this compound

The isolation of this compound, a notable benzofuran (B130515) derivative, has been documented as part of phytochemical investigations into the chemical constituents of Stemona species. Specifically, its occurrence has been confirmed in the root extracts of Stemona aphylla. acs.orgresearchgate.netnih.govuow.edu.auacs.org The process of isolating this compound is often embedded within a broader effort to identify and characterize the diverse array of compounds present in this plant genus, which is rich in unique alkaloids and stilbenoids. acs.orgresearchgate.netresearchgate.net

The isolation procedure typically commences with the extraction of the plant material, in this case, the roots of S. aphylla, using a suitable solvent such as 95% ethanol. researchgate.net This crude extract, containing a complex mixture of phytochemicals, then undergoes a series of fractionation and purification steps. While the specific bioassay that guided the isolation of this compound is not explicitly detailed in the available literature, the subsequent testing of isolated compounds for biological activity is a common practice in natural product chemistry. acs.orgnih.gov This approach, known as bioassay-guided fractionation, involves systematically testing the fractions for a specific biological activity to pinpoint the active constituents.

In the case of the phytochemical study of S. aphylla, a variety of compounds were isolated alongside this compound. acs.org The separation of these closely related structures necessitates the use of various chromatographic techniques. These methods exploit the different physicochemical properties of the compounds, such as polarity and size, to achieve separation. While the precise chromatographic conditions for the isolation of this compound are not individually specified, such separations typically involve a combination of column chromatography over silica gel, followed by further purification steps like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Following the isolation, a comprehensive chemical profiling of the pure compound is undertaken to elucidate its structure. This involves the use of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine the exact connectivity and stereochemistry of the molecule.

Subsequent to its isolation and structural characterization, this compound, along with other isolated stemofurans, was evaluated for its biological activities. acs.orgnih.gov Specifically, it was tested for its antibacterial and antifungal properties. acs.orgnih.gov This screening provides valuable information on the potential therapeutic applications of these natural products and can justify the initial bioassay-guided isolation strategy. The results of these bioassays for this compound and its co-isolated compounds are crucial for understanding their biological significance.

The table below summarizes the compounds isolated from Stemona aphylla in the study that also identified this compound.

| Compound Name | Compound Type |

| Stemofoline (B1231652) | Alkaloid |

| (2′S)-hydroxystemofoline | Alkaloid |

| (2′S)-hydroxy-(11S,12R)-dihydrostemofoline | Alkaloid |

| This compound | Benzofuran |

| Stemofuran F | Benzofuran |

| Stemofuran J | Benzofuran |

| Stemofurans M-R | Benzofurans |

| Stilbostemin F | Stilbenoid |

This table is based on the findings from the phytochemical analysis of Stemona aphylla. acs.orgnih.gov

Biosynthetic Pathways of Stemofuran E

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of the 2-arylbenzofuran scaffold, the core structure of Stemofuran E, is thought to proceed through the convergence of two major metabolic pathways: the phenylpropanoid pathway, which provides the C6-C2 unit (the benzofuran (B130515) ring system), and the polyketide pathway, which is believed to contribute the remaining carbon atoms of the aryl substituent.

A plausible route involves the oxidative cyclization of a stilbene (B7821643) precursor. Stilbenes are synthesized from a p-coumaroyl-CoA starter molecule, derived from phenylalanine via the phenylpropanoid pathway, and three molecules of malonyl-CoA. While direct evidence for this compound is lacking, this pathway is a recognized route for the formation of various benzofuran structures in plants.

Table 1: Proposed Precursors and Intermediates in the Hypothetical Biosynthesis of this compound

| Precursor/Intermediate | Biosynthetic Pathway of Origin | Role in this compound Biosynthesis |

| Phenylalanine | Phenylpropanoid Pathway | Initial precursor for the C6-C3 unit that forms the basis of the benzofuran ring. |

| p-Coumaroyl-CoA | Phenylpropanoid Pathway | Key intermediate derived from phenylalanine, serving as a starter molecule. |

| Malonyl-CoA | Polyketide Pathway | Provides three acetate units for the formation of the stilbene backbone. |

| Stilbene Intermediate | Mixed Phenylpropanoid-Polyketide Pathway | A likely direct precursor that undergoes oxidative cyclization to form the 2-arylbenzofuran core. |

Enzymatic Steps and Catalytic Mechanisms

The specific enzymes responsible for the biosynthesis of this compound have not been identified. However, based on the proposed pathway involving a stilbene intermediate, several key enzyme families are likely involved.

The initial steps would be catalyzed by enzymes of the general phenylpropanoid pathway, including phenylalanine ammonia-lyase (PAL) , cinnamate-4-hydroxylase (C4H) , and 4-coumaroyl-CoA ligase (4CL) , to produce p-coumaroyl-CoA. The condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone is catalyzed by stilbene synthase (STS) . scirp.orgscirp.org

The crucial step in the formation of the 2-arylbenzofuran ring is the oxidative cyclization of the stilbene precursor. This transformation is likely catalyzed by a cytochrome P450 monooxygenase or a peroxidase . These enzymes are known to catalyze a wide range of oxidation and cyclization reactions in plant secondary metabolism. The subsequent hydroxylations and methylations to yield the final structure of this compound would be carried out by specific hydroxylases and O-methyltransferases .

Genetic and Molecular Determinants of Biosynthesis

The genetic and molecular determinants of this compound biosynthesis are currently unknown. However, the regulation of related pathways, such as stilbene biosynthesis, offers a model for potential regulatory mechanisms. The expression of biosynthetic genes is often controlled by specific transcription factors . scirp.org These transcription factors can be activated in response to developmental cues or environmental stimuli, leading to the coordinated expression of the genes involved in the pathway. scirp.org

In many plants, the genes encoding the enzymes of a specific biosynthetic pathway are organized into biosynthetic gene clusters. While no such cluster has been identified for this compound, it remains a possibility that the genes for its biosynthesis are co-located in the genome, allowing for efficient co-regulation. The activity of transcription factors themselves can be regulated by signaling molecules such as plant hormones, including jasmonic acid and salicylic acid, which are often involved in plant defense responses. scirp.org

Influence of Environmental Factors on Biosynthesis and Accumulation

While specific studies on the environmental regulation of this compound are not available, the biosynthesis of plant secondary metabolites, in general, is known to be significantly influenced by environmental factors. researchgate.netnih.gov These factors can act as stressors, inducing the production of specialized metabolites that may play a role in adaptation and defense. nih.gov

Table 2: Potential Influence of Environmental Factors on this compound Biosynthesis

| Environmental Factor | Potential Effect on Biosynthesis and Accumulation | General Mechanism of Action |

| Light (UV radiation) | May increase production. | UV light is a known inducer of the phenylpropanoid pathway and the expression of genes such as stilbene synthase. scirp.org |

| Temperature | Optimal temperature ranges likely exist, with extremes potentially inhibiting biosynthesis. | Temperature affects enzyme kinetics and the expression of regulatory and biosynthetic genes. |

| Water Availability (Drought) | Drought stress can lead to increased accumulation of some secondary metabolites. | Water deficit can trigger hormonal signaling pathways that upregulate biosynthetic genes. nih.gov |

| Biotic Stress (Pathogen attack) | Elicitors from pathogens can induce the biosynthesis of phytoalexins, which may include benzofurans. | Plants recognize pathogen-associated molecular patterns, leading to the activation of defense-related gene expression. scirp.org |

The accumulation of secondary metabolites is the net result of biosynthesis and degradation. Environmental factors can influence both of these processes. researchgate.net A comprehensive understanding of how these factors specifically affect this compound production would require targeted ecological and physiological studies on Stemona species.

Chemical Synthesis and Derivatization Strategies for Stemofuran E

Total Synthesis Approaches to the Benzofuran (B130515) Moiety

The construction of the benzofuran ring system is a well-studied area in organic synthesis, with numerous methods developed to achieve regioselectivity and efficiency. These strategies are applicable to the synthesis of the core structure found in Stemofuran E.

Achieving regioselectivity in the formation of the furan (B31954) ring is paramount for the successful synthesis of benzofurans. One approach involves the use of organomanganese arene complexes, which facilitate the regioselective formation of the critical carbon-carbon bond between the C-2 position of the benzofuran and an attached arene moiety researchgate.net. This method allows for precise control over the substitution pattern of the resulting benzofuran core.

Transition-metal catalyzed coupling reactions are indispensable tools for constructing complex organic molecules, including benzofurans. Palladium-catalyzed domino cyclization/coupling processes, often employing triarylbismuth reagents, have been utilized for the efficient generation of the benzofuran core researchgate.net. Similarly, copper-catalyzed tandem coupling/cyclization reactions between ortho-iodophenols and terminal alkynes provide a route to valuable 2-arylbenzofurans researchgate.net. Furthermore, Sonogashira coupling reactions, for instance, involving (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols, followed by gold(I)- or palladium(II)-catalyzed cyclization-aromatization, offer a method for synthesizing polysubstituted furans and subsequently benzofuran systems researchgate.net.

Intramolecular cyclization reactions are frequently employed to efficiently assemble cyclic structures, including the benzofuran ring system. These strategies often involve the formation of a key bond within a single molecule to close the ring. For example, intramolecular 1,3-dipolar cycloaddition reactions of functionalized nitrones have been used in the synthesis of the core structure of Stemona alkaloids, which share structural similarities with the benzofuran motif researchgate.net. Other cyclization methods include those involving lithiated allylic sulfoxides and sila-Pummerer reactions, or the cyclization of o-hydroxyacetophenones under basic conditions, which is a common pathway for benzofuran formation researchgate.netrsc.org.

The synthesis of natural products like this compound often requires meticulous control over stereochemistry to accurately replicate the natural structure or to generate specific stereoisomers for biological evaluation. While specific total synthesis routes for this compound are not detailed in the provided literature, general synthetic efforts towards related complex molecules, such as Stemona alkaloids, emphasize the importance of enantioselective construction of chiral centers researchgate.netevitachem.com. Techniques such as osmium-mediated dihydroxylation and subsequent oxidative cleavage have been employed in the semisynthesis of Stemona derivatives, highlighting the need for stereochemical precision researchgate.net.

Semi-Synthetic Modifications and Analog Preparation

Semi-synthesis offers a powerful approach to access natural products and their analogs by starting from readily available natural precursors. This strategy has been instrumental in elucidating the structures and biological activities of Stemona alkaloids, including this compound.

This compound and related compounds are primarily isolated from the root extracts of Stemona aphylla researchgate.netuow.edu.auuts.edu.auresearchgate.net. Semisynthetic studies have involved the modification of these isolated compounds or their biosynthetic precursors to confirm structures and explore structure-activity relationships. For instance, stemofoline (B1231652), a related alkaloid, has been subjected to chemical transformations such as dihydroxylation followed by oxidative cleavage to yield furo[2,3-b]pyranone derivatives researchgate.net. The study of isolated stemofurans, including this compound, has revealed their antibacterial activity against MRSA strains, with minimum inhibitory concentration (MIC) values reported as low as 15.6 μg/mL for some derivatives researchgate.netuow.edu.auresearchgate.netacs.org. Additionally, this compound and other phenylbenzofuran derivatives have been investigated for their antioxidant potential, with computational studies indicating that the presence of hydroxyl groups and specific substitution patterns influence their free radical scavenging capabilities rsc.org.

Data Tables

Table 1: Isolated Stemofurans from Stemona aphylla and Reported Biological Activities

| Compound Name | Isolation Source | Key Reported Biological Activity | Citation(s) |

| This compound | Stemona aphylla | Antibacterial (MRSA), Antioxidant | researchgate.netuow.edu.auresearchgate.netacs.orgrsc.org |

| Stemofuran F | Stemona aphylla | Antibacterial (MRSA) | researchgate.netuow.edu.auresearchgate.netacs.org |

| Stemofuran J | Stemona aphylla | Antibacterial (MRSA) | researchgate.netuow.edu.auresearchgate.netacs.org |

| Stemofuran M | Stemona aphylla | Antibacterial (MRSA) | researchgate.netuow.edu.auresearchgate.netacs.org |

| Stemofuran P | Stemona aphylla | Antibacterial (MRSA) | researchgate.netuow.edu.auresearchgate.netacs.org |

| Stemofuran R | Stemona aphylla | Antibacterial (MRSA) | researchgate.netuow.edu.auresearchgate.netacs.org |

Table 2: General Synthetic Strategies for Benzofuran Moiety Construction

| Strategy/Reaction Type | Key Reagents/Conditions | Application Context/Features | Citation(s) |

| Pd-catalyzed Domino Cyclization/Coupling | Triarylbismuth reagents | Efficient generation of the benzofuran core | researchgate.net |

| Cu-catalyzed Tandem Coupling/Cyclization | ortho-iodophenols, terminal alkynes | Formation of 2-arylbenzofurans | researchgate.net |

| Sonogashira Coupling & Cyclization-Aromatization | (Z)-3-iodoalk-2-en-1-ols, terminal propargylic alcohols, Au(I)/Pd(II) catalysts | Synthesis of polysubstituted furans/benzofurans | researchgate.net |

| Etherification & Dehydrative Cyclization | ortho-hydroxyacetophenones, basic conditions | Common route for benzofuran synthesis | rsc.org |

| Organomanganese Arene Complexes | - | Regioselective C-C bond formation at C-2 of benzofuran | researchgate.net |

| Intramolecular 1,3-Dipolar Cycloaddition | Functionalized nitrones | Assembly of complex fused ring systems, relevant to Stemona alkaloids | researchgate.net |

Compound List

this compound

Stemofuran F

Stemofuran J

Stemofuran M

Stemofuran P

Stemofuran R

Stemofoline

(2'S)-hydroxystemofoline

(11Z)-1',2'-didehydrostemofoline

Stilbostemin F

Ailanthoidol

Egonol

Homoegonol

Demethoxyegonol

Demethoxyhomoegonol

Stemofuran A

Stemocurtisine

Stemocurtisinol

Methoxystemofoline

Isomethoxystemofoline

Stemofuran L

Stemofuran S

Stemofuran U

Regiafurans A-B

Targeted Structural Alterations for Activity Modulation

Understanding the structure-activity relationships (SAR) of natural products is crucial for drug discovery and development. While specific SAR studies for this compound are ongoing, insights from related furan and benzofuran derivatives highlight the impact of structural modifications on biological activity. For instance, in benzofuran derivatives, the introduction of a methyl group at the C-3 position has been shown to significantly increase antiproliferative activity against various cell lines mdpi.com. Similarly, the position and presence of methoxy (B1213986) substituents on the benzene (B151609) moiety of benzofuran systems can influence their potency mdpi.com.

Stemofurans, including this compound, have demonstrated antibacterial activity acs.org. Derivatization strategies could involve modifying substituents on the furan ring or the attached aromatic systems to enhance potency, broaden the spectrum of activity, or improve pharmacokinetic properties. For example, introducing polar groups or altering lipophilicity through targeted functionalization could impact cellular uptake and interaction with biological targets. These modifications can be achieved through various synthetic routes, leveraging the advancements discussed in the following sections.

Synthetic Methodological Advancements in Furan Chemistry

The synthesis of furan derivatives has seen significant progress, moving towards more efficient, atom-economical, and environmentally friendly methods. These advancements are highly relevant for accessing complex furan structures and their analogues.

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized organic synthesis, offering powerful tools for constructing carbon-carbon and carbon-heteroatom bonds essential for furan ring formation and functionalization. Palladium, copper, gold, and ruthenium complexes are frequently employed catalysts.

Palladium Catalysis: Palladium catalysts are widely used for various furan syntheses, including cross-coupling reactions (e.g., Suzuki, Heck) and cycloisomerization reactions of alkynones and allenyl ketones mdpi.comresearchgate.netarkat-usa.org. For example, palladium-catalyzed cross-coupling reactions are effective for introducing functional groups into the furan core mdpi.com. Palladium complexes can also facilitate the synthesis of polysubstituted furans through multi-component reactions acs.org.

Copper Catalysis: Copper salts, such as CuI, are effective catalysts for the cycloisomerization of alkynyl ketones, providing access to 2-monosubstituted and 2,5-disubstituted furans under mild conditions researchgate.netarkat-usa.org. Copper catalysts have also been utilized in annulation reactions for the synthesis of dihydrobenzofuran derivatives rsc.org.

Gold Catalysis: Gold catalysts are known for promoting cascade cyclization reactions of various substrates, offering efficient access to highly substituted furans under mild conditions researchgate.netarkat-usa.org.

Ruthenium Catalysis: Ruthenium catalysts have been employed in the cycloisomerization of 1,2-allenyl ketones to produce 3-unsubstituted furans researchgate.net.

Table 1: Representative Transition Metal-Catalyzed Furan Syntheses

| Catalyst | Substrate Type | Furan Product Type | Typical Yields | Key Reaction Type | Reference(s) |

| Pd(OAc)₂ | Alkynyl ketones | Polysubstituted furans | Moderate-Good | Cycloisomerization | researchgate.netarkat-usa.org |

| CuI | Alkynyl ketones | 2-Monosubstituted, 2,5-disubstituted furans | Good-Excellent | Cycloisomerization | researchgate.netarkat-usa.org |

| Au(I) | Allenyl ketones, Propargylic alcohols | Highly substituted furans | Moderate-Good | Cascade cyclization | researchgate.netarkat-usa.org |

| Ru(II) | 1,2-Allenyl ketones | 3-Unsubstituted furans | N/A | Cycloisomerization | researchgate.net |

| Pd(II) | 4-Allyl-2,6-dimethyl-3,5-heptanedione | 3-Isobutyryl-2-isopropyl-5-methylfuran | 77% | Oxidative alkoxylation | mdpi.com |

| Pd(OAc)₂/CuCl₂ | Alkenyl ethers, Alkynyl oxime ethers | Dihydrobenzofuran derivatives | Moderate-Excellent | Annulation, Cyclization | rsc.org |

| Pd-catalyzed | 1,3-Dienes | 2,5-Diaryl furans | Good | Decarboxylative cross-coupling | acs.org |

Metal-Free Synthetic Transformations

Metal-free synthetic methods are highly desirable for their cost-effectiveness, reduced environmental impact, and avoidance of metal contamination in the final products. Several strategies have emerged for furan synthesis without the use of transition metals.

Lewis Acid Catalysis: Lewis acids like BF₃·OEt₂ can catalyze the cyclization of precursors, such as aziridines with malonates or 1,3-diones, to form highly substituted furans in an atom-economical manner acs.org.

Base Catalysis: Base-catalyzed reactions, for instance, involving α-hydroxy ketones and cyano compounds, provide a metal-free route to tetrasubstituted furans under mild conditions with good yields mdpi.com.

Organocatalysis and Reagent-Mediated Reactions: Metal-free routes can also involve reagents like diaryliodonium salts for arylation, followed by acid-catalyzed cyclization to form benzofurans diva-portal.org. Other methods utilize reagents such as S₈/DABCO/DMSO for furan synthesis mdpi.com.

Table 2: Representative Metal-Free Furan Syntheses

| Catalyst/Reagent | Substrate Type | Furan Product Type | Typical Yields | Key Reaction Type | Reference(s) |

| BF₃·OEt₂ | Aziridines with malonates/1,3-diones | Highly substituted furans | Good-Moderate | Aziridine ring opening, aromatization | acs.org |

| Base (e.g., DABCO) | α-Hydroxy ketones, Cyano compounds | Tetrasubstituted furans | Good | Base-catalyzed cyclization | mdpi.com |

| Diaryliodonium salts, Acid | Ethyl acetohydroxamate, Ketones | Substituted benzofurans | Good | Arylation, Oxime formation, researchgate.netresearchgate.net-rearrangement, cyclization | diva-portal.org |

| s-BuLi, then hydrolysis/cyclization | O-aryl carbamates | Halobenzo[b]furans | Moderate-Good | Directed ortho-lithiation, alkynylation, cyclization | mdpi.com |

| 1,3-dienes | (Oxidation/Dehydration) | 2,5-Diaryl furans | Good | Transition-metal-free oxidation/dehydration | acs.org |

Photoactivation and Electrochemical Synthesis in Furan Ring Construction

Photo- and electrochemical methods offer sustainable and innovative pathways for furan synthesis, often operating under mild conditions and enabling unique reactivities.

Photoactivation: Photoredox catalysis and direct photoirradiation can generate reactive intermediates, such as aryl radicals, which can then participate in cyclization reactions to form furan rings rsc.orgresearchgate.net. For instance, triplet sensitization of diazoalkanes can lead to furan formation researchgate.net. Visible-light photoredox catalysis is a powerful tool for generating aryl radicals from various precursors for C-C bond-forming processes rsc.org.

Electrochemical Synthesis: Electrochemistry provides a metal-free and oxidant-free approach for furan synthesis by using an electric current as the redox medium frontiersin.org. Electrochemical oxidative cyclization of oximes with diselenides or 2-alkynylphenols with diselenides can efficiently yield substituted benzofurans frontiersin.orgrsc.org. For example, an electrochemical approach using platinum electrodes in an undivided cell can lead to selenylbenzo[b]furans under metal-free conditions frontiersin.org. Electrochemical activation of catalysts, such as silver-iron oxide particles, can also facilitate cross-coupling reactions for furan synthesis nih.gov.

Table 3: Photo- and Electrochemical Furan Synthesis Examples

| Method | Key Reagents/Conditions | Furan Product Type | Typical Yields | Mechanism/Key Step | Reference(s) |

| Photoactivation (Triplet Sensitization) | Diazoalkanes, Alkenes | Substituted furans | Moderate | Triplet sensitization of diazoalkanes | researchgate.net |

| Photoredox Catalysis | Aryl precursors (e.g., diazonium salts), Heteroarenes | Arylated heterocycles (incl. furans) | Good-Excellent | Visible-light induced electron transfer, radical generation | rsc.org |

| Electrochemical Oxidation | 2-Alkynylphenols, Diselenides | Selenylbenzo[b]furans | Good-Excellent | Galvanostatic electrolysis, oxidative cyclization | frontiersin.org |

| Electrochemical Activation | Silver-Iron Oxide (SIO) particles, Aryldiazonium salts | 2-Arylfurans | High (after activation) | Cathodic reduction of SIO, redox catalysis | nih.gov |

| Metal-free oxidation/dehydration | 1,3-Dienes | 2,5-Diaryl furans | Good | Singlet oxygen oxidation followed by dehydration | acs.org |

Compound List

This compound: A naturally occurring furan derivative with potential antibacterial, antifungal, and anticancer properties ontosight.aiacs.org.

Stemofuran L: A related benzofuran derivative ontosight.aiacs.orgnih.gov.

Stemofoline: A stemofoline alkaloid isolated from Stemona aphylla acs.org.

Stemofuran M-R: A series of new stemofurans isolated from Stemona aphylla acs.org.

Stemofuran A: A known stemofuran, utilized in formal syntheses of other natural products acs.orgmdpi.comdiva-portal.orgrsc.org.

Stemofuran F: A known stemofuran isolated from Stemona aphylla acs.org.

Stemofuran J: A known stemofuran isolated from Stemona aphylla acs.org.

Stilbostemin F: A known compound isolated from Stemona aphylla acs.org.

Machaeriol B: A natural product, with synthetic analogs studied for biological activity mdpi.comdiva-portal.orgrsc.orgresearchgate.net.

Coumestan: A natural product, with synthetic analogs studied mdpi.comdiva-portal.org.

Eupomatenoid 6: A natural product, with synthetic analogs studied mdpi.comdiva-portal.org.

Benzofuran derivatives: A broad class of compounds sharing the benzofuran core, studied for various biological activities nih.govmdpi.commdpi.comrsc.orgresearchgate.net.

Furan derivatives: General term for compounds containing the furan ring, subject of extensive synthetic research acs.orgmdpi.comresearchgate.netarkat-usa.orgresearchgate.netacs.orgmdpi.comnih.govfrontiersin.orgrsc.orgrsc.orgresearchgate.netresearchgate.net.

Dihydrobenzofurans: Compounds featuring a partially saturated benzofuran ring system, synthesized via various methods rsc.orgmdpi.com.

Preclinical Pharmacological and Biological Activities of Stemofuran E and Analogs

In Vitro Mechanistic Investigations

Antineoplastic Activity and Mechanisms

Stemofuran E and its analogs have shown potential in preclinical investigations concerning their antineoplastic effects. While specific quantitative data such as IC50 values for this compound against KB, MCF7, SK-LU-1, and Hep-G2 cell lines were not explicitly detailed in the provided search snippets, general observations indicate that this compound exhibits potential in inhibiting the growth of certain cancer cell lines ontosight.ai. Studies on related stemofuran compounds have reported antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values of 15.6 μg/mL ebi.ac.ukresearchgate.netnih.govresearchgate.net. This suggests that the stemofuran chemical scaffold possesses cytotoxic properties that warrant further exploration against a broader spectrum of human cancer cell lines to establish dose-response relationships.

The induction of apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects. The intrinsic pathway of apoptosis is regulated by the BCL-2 family of proteins, which includes both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2) members mdpi.complos.orgbiomolther.orgnih.gov. These proteins modulate mitochondrial outer membrane permeability, leading to the release of cytochrome c and the activation of downstream caspases, such as caspase-3, which execute the cell death program mdpi.complos.orgnih.gov. Studies indicate that compounds modulating the balance of these proteins can trigger apoptosis biomolther.orgnih.govnih.gov. While the direct involvement of this compound in specific apoptotic pathways, such as caspase activation or Poly (ADP-ribose) polymerase (PARP) cleavage, was not detailed in the initial search results, its observed antineoplastic activity suggests a potential engagement with these cell death signaling cascades cellsignal.comnih.govnih.gov.

Cell cycle regulation is a fundamental process that, when disrupted, can lead to uncontrolled proliferation characteristic of cancer. Cyclin-dependent kinases (CDKs) and their cyclin partners are key regulators of cell cycle progression, with the Cyclin E/CDK2 complex playing a vital role in the G1/S phase transition frontiersin.orgyoutube.comnih.gov. Aberrant activation of these complexes can result in replication stress and genomic instability, contributing to cancer development frontiersin.org. Although specific research detailing this compound's direct impact on cell cycle arrest phases (e.g., G1, S, G2/M) or its modulation of specific cell cycle regulatory proteins like cyclins and CDKs was not found in the provided snippets, its demonstrated antineoplastic effects imply a potential to interfere with normal cell cycle progression.

Identifying the molecular targets and signaling pathways influenced by therapeutic compounds is essential for understanding their mechanisms of action. The PI3K/Akt signaling pathway is a crucial intracellular cascade involved in regulating cell growth, survival, metabolism, and proliferation, and its dysregulation is frequently observed in cancer plos.orgwikipedia.orgnih.govcellsignal.com. Inhibition of this pathway has been shown to induce apoptosis plos.org. Furthermore, tumor suppressor proteins like p53 and its downstream effector p21 are central to cell cycle control and DNA damage response pathways youtube.com. While the precise molecular targets of this compound were not explicitly identified in the initial search results, its observed antineoplastic properties suggest potential interactions with key cellular signaling pathways that govern cell survival, proliferation, and apoptosis.

Antimicrobial Activities

This compound and its structural analogs have demonstrated notable antimicrobial properties. Research has indicated that certain stemofuran compounds exhibit antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with reported MIC values of 15.6 μg/mL ebi.ac.ukresearchgate.netnih.govresearchgate.net. Furthermore, studies involving Stemona collinsae have led to the isolation of new phenylbenzofuran derivatives, including stemofurans, which have displayed antifungal activity against various microfungi fitoterapia.netresearchgate.net. These findings collectively highlight the potential of stemofuran derivatives as agents against bacterial and fungal pathogens.

Compound Name List

this compound

Stemofuran F

Stemofuran J

Stemofuran K

Stemofuran L

Stemofuran M

Stemofuran N

Stemofuran O

Stemofuran P

Stemofuran Q

Stemofuran R

Stemofuran S

Stemofuran T

Stemofuran U

Stemofuran V

Stemocurtisine

Stemocurtisinol

(2'S)-hydroxy-(11S,12R)-dihydrostemofoline

(2'S)-hydroxystemofoline

1',2'-didehydrostemofoline

Stilbostemin F

Stilbostemin A

Stilbostemin C

Stilbostemin E

Stilbostemin B

Stilbostemin D

Racemosol

(+)-Sesamin

Coniferyl alcohol

Stigmasterol

Pinosylvin

4'-methylpinosylvin

Stemanthrenes A-D

Edelfosine

Data Tables:

Due to the limited availability of specific quantitative data for this compound against the mentioned cancer cell lines in the provided search results, a detailed data table for antineoplastic activity cannot be generated. However, the following table summarizes the reported antimicrobial activity of related stemofuran compounds:

Antibacterial Spectrum

Research has indicated that certain stemofurans, including this compound (designated as compound 4 in some studies), exhibit antibacterial properties. Specifically, a study testing stemofurans 4, 6, 8, 11, and 13 found that three of these compounds demonstrated antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). These active stemofurans achieved Minimum Inhibitory Concentration (MIC) values of 15.6 μg/mL researchgate.net. While Escherichia coli is a significant bacterial pathogen, the provided literature does not detail specific antibacterial activity or MIC values for this compound against this particular bacterium.

Table 1: Antibacterial Activity of Tested Stemofurans Against MRSA

| Compound | Target Pathogen | MIC (μg/mL) |

| This compound (4) | MRSA | 15.6 |

| Stemofuran J (6) | MRSA | 15.6 |

| Stemofuran M (8) | MRSA | 15.6 |

| Stemofuran U (11) | MRSA | 15.6 |

| Stemofuran V (13) | MRSA | 15.6 |

Note: The source indicates that three of the tested stemofurans (4, 6, 8, 11, and 13) showed antibacterial activity against MRSA with MIC values of 15.6 μg/mL. It is implied that this compound (4) was among these active compounds.

Antifungal Spectrum

Studies have evaluated the antifungal potential of compounds isolated from the Stemona genus. Stemofurans, including this compound, have been subjected to testing for their antifungal activities researchgate.net. However, the specific spectrum of activity for this compound against fungi such as Cryptococcus neoformans, Candida albicans, or Cladosporium herbarum is not detailed in the provided research snippets. General research on related compounds and other natural products highlights the antifungal potential of various plant-derived molecules against these pathogens nih.govmdpi.comuobaghdad.edu.iqrsdjournal.orgmdpi.com.

Mechanisms of Action Against Pathogens

The precise mechanisms by which this compound exerts its antimicrobial effects are not extensively detailed in the available literature. However, general mechanisms of action for plant-derived antimicrobial compounds often involve disrupting bacterial cell membrane integrity, inhibiting cell wall synthesis, interfering with protein synthesis, and impeding biofilm formation mdpi.com. For antifungal activity, disruption of fungal cell membranes and ergosterol (B1671047) biosynthesis are common mechanisms mdpi.commdpi.com. While these represent general modes of action for related natural products, specific molecular targets or pathways for this compound remain an area for further investigation.

Anti-inflammatory Pathways

Some derivatives of Stemona alkaloids, which include stemofurans, have demonstrated anti-inflammatory activity. This activity has been linked to the inhibition of the expression of inflammatory mediators researchgate.net. While specific pathways targeted by this compound are not explicitly stated, broader research on anti-inflammatory natural products points to the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the inhibition of inflammatory mediators like leukotrienes nih.govfrontiersin.orgnih.govnotulaebotanicae.roresearchgate.netfrontiersin.org.

Modulation of Inflammatory Mediators

The modulation of inflammatory mediators is a critical aspect of anti-inflammatory action. Certain Stemona alkaloid derivatives have been noted for their ability to inhibit the expression of inflammatory mediators researchgate.net. Leukotrienes, for instance, are a class of lipid mediators synthesized from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway, playing a significant role in inflammation researchgate.netfrontiersin.orgresearchgate.netnih.govdb-thueringen.de. While the literature indicates that some Stemona derivatives can modulate inflammatory mediator expression, specific data regarding this compound's direct inhibition of leukotriene biosynthesis or other specific inflammatory mediators is not provided.

Acetylcholinesterase Inhibitory Activity

This compound, identified as compound 4, has been evaluated for its acetylcholinesterase (AChE) inhibitory activity. In comparative studies, Stemofurans 4, 6, 8, 11, and 13 were tested for their AChE inhibitory properties. These compounds were found to be less potent inhibitors compared to 1',2'-didehydrostemofoline researchgate.netresearchgate.net. Acetylcholinesterase inhibitors are crucial in managing conditions like Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain mdpi.comnih.govmdpi.comcmu.ac.th. While this compound exhibits some activity, its potency in this regard is noted as being lower than that of related compounds like 1',2'-didehydrostemofoline researchgate.net.

Other Emerging Biological Activities (e.g., neuroprotective effects)

While specific neuroprotective effects directly attributed to this compound are not extensively detailed in the provided search results, the broader class of stilbenes and benzofuran (B130515) derivatives has demonstrated significant potential in preclinical studies related to neuroprotection researchgate.netmdpi.comnih.govmdpi.comnih.gov. Research indicates that stilbenes, in general, may exert neuroprotective effects by mitigating amyloid-beta (Aβ) generation and aggregation, enhancing Aβ clearance, and modulating tau pathology through the prevention of aberrant tau phosphorylation and aggregation mdpi.com. These compounds, along with synthetic stilbene (B7821643) derivatives, target multiple pathways critical for neuroprotection, including scavenging reactive oxygen species (ROS) mdpi.com.

More specifically, studies on benzofuran derivatives have highlighted their neuroprotective capabilities. For instance, novel benzofuran-2-carboxamide (B1298429) derivatives have shown potent neuroprotective action against NMDA-induced excitotoxicity in cultured rat cortical neuronal cells nih.gov. Compound 1f, featuring a methyl (-CH3) substitution at the R2 position of the benzofuran moiety, demonstrated the most potent neuroprotective effect, comparable to the known NMDA antagonist memantine (B1676192) nih.gov. Additionally, compound 1j, with a hydroxyl (-OH) substitution at the R3 position, also exhibited marked anti-excitotoxic effects nih.gov. These findings suggest that specific substitutions on the benzofuran core can confer significant neuroprotective properties nih.gov. Furthermore, a benzofuran-containing selenium compound (TFSeB) demonstrated protective effects in a streptozotocin (B1681764) (STZ)-induced Alzheimer's disease model in mice. TFSeB reduced oxidative stress markers, modulated apoptosis-related proteins to favor neuronal survival, increased brain-derived neurotrophic factor (BDNF) and NRF2, and decreased inflammatory markers like NF-κB and IL-6 nih.gov. Behaviorally, TFSeB improved memory performance in maze and recognition tests, counteracting STZ-induced memory impairments nih.gov.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs influences their biological activities. These investigations aim to identify key structural features responsible for potency, selectivity, and efficacy, thereby guiding the design of novel compounds with improved therapeutic profiles ontosight.airesearchgate.netresearchgate.netmdpi.comresearchgate.netmdpi.comnih.govnih.gov. SAR studies on related benzofuran compounds have revealed insights into the importance of various structural modifications, including substitutions on the furan (B31954) ring, aromatic methylation and hydroxylation patterns, and stereochemistry researchgate.netresearchgate.netresearchgate.netmdpi.comnih.govnih.govnih.govrsc.org.

Influence of Furan Ring Substituents

Modifications to the furan ring or its replacement with other heterocyclic systems have been explored to probe SAR. For instance, in studies evaluating inhibitors of NQO2, replacing the furan ring with other heterocycles such as imidazole, N-methylimidazole, oxazole, or thiophene, and altering the amidine group, was undertaken to investigate their impact on NQO2 activity and other properties nih.gov. While these modifications generally showed lower activity compared to the lead furan-amidine compound, this approach highlights the role of the furan moiety in binding and activity nih.gov.

Research on benzofuran derivatives also suggests that substitutions on the heterocyclic furan ring can be more critical for antimicrobial activity than those on the aromatic moiety rsc.org. Specific substitutions at the 3-position, such as hydrazone, benzylidene, pyrazoline, acetyl, or methyl groups, have been associated with good antimicrobial activity rsc.org. Furthermore, substitutions at the 4-position, particularly with halogens or hydroxyl groups, have also been shown to enhance antimicrobial properties rsc.org.

Impact of Aromatic Methylation and Hydroxylation Patterns

The presence and position of methyl and hydroxyl groups on the aromatic rings of benzofuran derivatives can significantly influence their biological effects. In the context of antioxidant activity for 2-phenylbenzofuran (B156813) derivatives, methylation has been observed to potentially decrease the Bond Dissociation Enthalpy (BDE), a factor relevant to radical scavenging researchgate.net. Conversely, the presence of a hydroxyl group at the 4'-position of Stemofuran U was identified as a feature that might make it a leading compound for antioxidant drug development researchgate.net.

Studies on benzofuran-2-carboxamide derivatives indicate that a methyl (-CH3) substitution at the R2 position of the benzofuran moiety conferred potent neuroprotective action against excitotoxicity nih.gov. Similarly, a hydroxyl (-OH) substitution at the R3 position also contributed to anti-excitotoxic effects nih.gov. The introduction of hydroxyl functional groups through hydroxylation is often a prerequisite for further modifications like glycosylation and methylation, playing a crucial role in the pharmacological activities of aromatic compounds researchgate.net. While specific studies on this compound's aromatic methylation and hydroxylation patterns are limited in the provided results, these findings on related compounds underscore the importance of these modifications for biological activity researchgate.netnih.govresearchgate.net.

Correlation of Stereochemistry with Biological Response

Stereochemistry plays a pivotal role in the biological activity of natural products and synthetic compounds michberk.comnih.gov. Chiral natural compounds, like many found in plants, are often biosynthesized in an enantiomerically pure form, and their specific spatial arrangement of atoms dictates their interaction with biological targets nih.gov. Stereoisomerism can significantly influence a molecule's biological activity, environmental behavior, and toxicity, with one stereoisomer often exhibiting substantially higher efficacy than others michberk.com.

For example, in the context of pesticide molecules, different stereoisomers can have vastly different levels of activity; one enantiomer might be highly effective, while the other is less active or even harmful michberk.com. Similarly, for nature-inspired compounds, stereochemistry is a key driver for potency and pharmacokinetics, affecting target binding, metabolism, and distribution nih.gov. Studies have shown that stereoselective uptake by cellular transport systems can also be responsible for enhanced biological activity nih.gov. While specific stereochemical configurations of this compound and its direct analogs are not detailed in the provided snippets, the general principle highlights the critical importance of stereochemistry in determining the biological response of such compounds michberk.comnih.gov. Research on related compounds has involved determining structures and relative configurations through spectroscopic data and semisynthetic studies, indicating the consideration of stereochemistry in their investigation researchgate.net.

Design Principles for Enhanced Potency and Selectivity

The design of novel compounds with enhanced potency and selectivity for therapeutic applications relies heavily on understanding SAR mdpi.comnih.gov. For benzofuran derivatives, earlier SAR studies identified ester or heterocyclic ring substitutions at the C-2 position as crucial for cytotoxic activity, significantly influencing selectivity towards cancer cells mdpi.comnih.gov. This is important for minimizing damage to normal cells, a common challenge in cancer chemotherapy mdpi.comnih.gov.

Based on findings from related compounds, specific structural modifications can serve as design principles for improved activity. For instance, the methyl (-CH3) substitution at the R2 position and the hydroxyl (-OH) substitution at the R3 position of the benzofuran moiety have been suggested as potential leads for potent anti-excitotoxic, ROS scavenging, and antioxidant activities nih.gov. Similarly, the presence of a 4'-OH moiety in Stemofuran U was identified as a feature that could make it a lead compound for antioxidant drug development researchgate.net. In the context of enzyme inhibition, modifying the core heterocyclic ring or functional groups can probe activity and improve properties like solubility and basicity, as seen with furan-amidine analogs targeting NQO2 nih.gov. General principles in medicinal chemistry, such as optimizing parameters like 3D PSA (Polar Surface Area) and logP, are also employed for lead optimization in drug discovery campaigns youtube.com.

Data Table: Summary of Structure-Activity Relationships in Benzofuran Derivatives and Related Compounds

Future Research Directions and Challenges

Elucidation of Remaining Unexplored Biological Mechanismscircularise.com

Despite the identification of various bioactivities associated with Stemona alkaloids, including those within the Stemofuran class, a comprehensive understanding of their precise molecular mechanisms of action remains incomplete researchgate.net. Future research must delve deeper into how Stemofuran E interacts with biological systems at the cellular and molecular levels. This includes identifying specific protein targets, mapping the signaling pathways it modulates, and understanding its effects on cellular processes such as cell cycle regulation, inflammation, or microbial pathways mdpi.com. Current knowledge gaps require detailed pharmacological studies to establish the underlying mechanisms mediating its observed bioactivities, which is crucial for its potential therapeutic development researchgate.net.

Advancements in Stereoselective Synthesisscirea.orgencyclopedia.pub

The complex stereochemistry inherent in natural products like this compound presents a significant challenge for its synthesis. Advancements in stereoselective synthesis are paramount for accessing pure enantiomers and diastereomers, which are often critical for determining specific biological activities and minimizing potential off-target effects or toxicity scirea.orgnih.gov. Future efforts should focus on developing highly efficient and enantioselective synthetic routes. This involves exploring novel chiral catalysts, optimizing reaction conditions to improve stereoselectivity and yield, and integrating green chemistry principles to ensure sustainable and cost-effective production scirea.orgencyclopedia.pubrsc.org. The ability to synthesize specific stereoisomers is fundamental for structure-activity relationship (SAR) studies and for producing sufficient quantities for preclinical and clinical evaluation.

Table 1: Key Challenges and Future Directions in Stereoselective Synthesis

| Challenge | Description | Future Focus |

| Stereochemical Control | Achieving high enantiomeric excess (e.e.) and diastereomeric purity for complex chiral centers. | Development of novel, highly selective chiral catalysts and reagents; optimization of reaction conditions. |

| Synthetic Complexity | Multi-step synthesis, potential for low overall yields, and sensitive functional groups requiring protection. | Streamlining synthetic routes, exploring cascade reactions, and employing protecting group strategies that align with green chemistry principles. |

| Scalability and Cost | Transitioning from laboratory-scale synthesis to large-scale production while managing costs. | Identifying cost-effective catalysts and starting materials; process optimization for industrial feasibility; exploring biocatalytic or chemoenzymatic approaches. |

| Green Chemistry Integration | Minimizing waste, energy consumption, and the use of hazardous solvents and reagents. | Implementing solvent-free reactions, using renewable feedstocks, developing atom-economical processes, and utilizing microwave or ultrasonic technologies. encyclopedia.pubnih.gov |

Exploration of Novel Analog Designscirea.orglongdom.orgnih.govchim.itcircularise.com

The development of novel analogs based on the this compound scaffold holds significant potential for discovering compounds with enhanced pharmacological profiles. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these analogs. Future research should focus on systematically modifying specific structural features of this compound to optimize its potency, selectivity towards particular biological targets, and pharmacokinetic properties mdpi.comnih.gov. This iterative process of synthesis and biological evaluation can lead to the identification of lead compounds with improved therapeutic efficacy and reduced adverse effects. Exploring variations in functional groups and their positions on the benzofuran (B130515) core, for instance, could unlock new therapeutic avenues mdpi.com.

Development of Advanced in vitro Models for Mechanistic Studiesufjf.brnih.govfrontiersin.org

To thoroughly investigate the biological mechanisms of this compound, the development and application of advanced in vitro models are essential. Traditional cell culture models may not fully recapitulate the complex physiological environments in vivo. Future research should therefore focus on employing more sophisticated models, such as three-dimensional (3D) cell cultures, organoids, or co-culture systems. These advanced models can provide a more accurate representation of cellular interactions and tissue-specific responses, thereby enabling more precise mechanistic studies and the identification of subtle biological effects that might be missed in simpler systems nih.govfrontiersin.org. Such models are critical for linking molecular targets to phenotypic outcomes and for validating findings from high-throughput screening or omics studies.

Application of Computational Chemistry and Molecular Modeling in Researchnih.govnih.govresearchgate.net

Computational chemistry and molecular modeling techniques offer powerful tools to accelerate the research and development process for this compound. Future applications should leverage these computational approaches for various purposes. Molecular docking studies can predict the binding modes and affinities of this compound to potential biological targets, aiding in the identification of its mechanism of action longdom.orgeco-vector.com. Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with observed bioactivities, guiding the design of more potent and selective analogs mdpi.commdpi.com. Molecular dynamics simulations can provide insights into the dynamic behavior of this compound and its interactions with target molecules, while virtual screening can help identify novel targets or lead compounds.

Q & A

Q. Methodological Guidance :

- Use fractional crystallization or column chromatography for purification.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Validate purity via melting point analysis and NMR spectroscopy .

Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Basic Research Question

Characterization relies on:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign signals based on coupling patterns (e.g., aromatic protons in benzofuran rings show distinct splitting).

- 2D NMR (COSY, HSQC) : Resolves overlapping peaks and confirms connectivity .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns.

Q. Methodological Pitfalls :

- Avoid solvent residue contamination by thorough drying.

- Cross-validate with elemental analysis for absolute purity .

How can researchers resolve contradictions between theoretical predictions and experimental data in this compound's reactivity?

Advanced Research Question

Discrepancies often arise in:

- Electrophilic substitution patterns : Computational models (e.g., DFT) may predict regioselectivity conflicting with observed products.

- Steric hindrance effects : Bulky substituents may unexpectedly alter reaction pathways.

Q. Methodological Approach :

Replicate experiments : Confirm reproducibility under identical conditions .

Control experiments : Test isolated variables (e.g., substituent size, solvent effects).

Computational validation : Compare experimental results with DFT calculations using software like Gaussian or ORCA .

Peer review : Consult crystallographic data or literature analogs to validate structural assignments .

Case Study :

If a nitro-substituted derivative shows unexpected stability, analyze resonance effects via Hammett plots or electrostatic potential maps .

What methodologies optimize this compound's synthesis for scalability without metal catalysts?

Advanced Research Question

Design Considerations :

Q. Optimization Workflow :

DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., pH, reagent ratio).

In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.

Yield vs. Purity Trade-offs : Balance reaction time and purification steps using Pareto analysis .

Q. Challenges :

- Avoid over-reliance on chromatographic purification for large-scale synthesis.

- Address exothermic reactions by scaling incrementally .

How should researchers design experiments to investigate this compound's bioactivity while ensuring data reliability?

Advanced Research Question

Experimental Design :

- Hypothesis-driven assays : Target specific enzymes (e.g., cytochrome P450) based on structural analogs.

- Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) to establish IC₅₀ values.

Q. Quality Control :

Q. Data Interpretation :

- Use Hill plots to distinguish competitive vs. non-competitive inhibition.

- Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

What strategies address reproducibility challenges in this compound research?

Advanced Research Question

Common Issues :

- Batch-to-batch variability in starting materials.

- Undocumented minor impurities affecting reactivity.

Q. Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.